molecular formula C9H13N3O B12871387 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one

Katalognummer: B12871387
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: PDBQONAMLMAYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one is a heterocyclic compound that features both imidazole and pyrrolidinone rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an imidazole derivative with a pyrrolidinone precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydroxide in ethanol or water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated imidazole or pyrrolidinone rings.

    Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler heterocycle with similar nitrogen-containing ring structure.

    Pyrrolidinone: A lactam with a similar five-membered ring structure.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one is unique due to its combination of imidazole and pyrrolidinone rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

4-(1H-imidazol-5-yl)-1,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C9H13N3O/c1-6-7(4-12(2)9(6)13)8-3-10-5-11-8/h3,5-7H,4H2,1-2H3,(H,10,11)

InChI-Schlüssel

PDBQONAMLMAYOR-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CN(C1=O)C)C2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.